molecular formula C13H18N4 B11749715 (2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine

(2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine

Cat. No.: B11749715
M. Wt: 230.31 g/mol
InChI Key: BFZKDJQHGMLVCI-BXKDBHETSA-N
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Description

(2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine typically involves multi-step organic synthesis. The process might start with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring. Specific reagents and catalysts are used to ensure the correct stereochemistry (2R,4R) is achieved.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or benzimidazole moiety.

    Reduction: Reduction reactions could be used to modify the benzimidazole ring or reduce any nitro groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound could be investigated for its potential as a pharmaceutical agent, given the biological activity often associated with benzimidazole derivatives.

Medicine

In medicine, it might be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for (2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and might have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring might also exhibit similar chemical reactivity and biological properties.

Uniqueness

The uniqueness of (2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine lies in its specific stereochemistry and the combination of the benzimidazole and piperidine moieties, which could confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C13H18N4/c1-17-7-6-9(14)8-12(17)13-15-10-4-2-3-5-11(10)16-13/h2-5,9,12H,6-8,14H2,1H3,(H,15,16)/t9-,12-/m1/s1

InChI Key

BFZKDJQHGMLVCI-BXKDBHETSA-N

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)N

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)N

Origin of Product

United States

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